![molecular formula C12H14N2O2S3 B5563606 2-(METHYLSULFANYL)-6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOLE](/img/structure/B5563606.png)
2-(METHYLSULFANYL)-6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOLE
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Overview
Description
2-(METHYLSULFANYL)-6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOLE is a complex organic compound with a unique structure that includes a benzothiazole ring substituted with a methylsulfanyl group and a pyrrolidine-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLSULFANYL)-6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with a methylsulfanyl group, often using methylthiol as the reagent.
Attachment of the Pyrrolidine-1-Sulfonyl Group: This is typically done through a sulfonylation reaction, where the benzothiazole derivative is reacted with pyrrolidine-1-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(METHYLSULFANYL)-6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(METHYLSULFANYL)-6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOLE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 2-(METHYLSULFANYL)-6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(METHYLSULFANYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
- 4-(METHYLSULFANYL)-2-[(PYRROLIDINE-1-SULFONYL)AMINO]BUTANOIC ACID
Uniqueness
2-(METHYLSULFANYL)-6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOLE is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of enzyme inhibitors or advanced materials.
Properties
IUPAC Name |
2-methylsulfanyl-6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S3/c1-17-12-13-10-5-4-9(8-11(10)18-12)19(15,16)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRLUAIHNLPINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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